N-acetyl Dapsone D4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl dapsone-d4 involves the deuteration of N-acetyl dapsoneThe reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of N-acetyl dapsone-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to maintain the purity and consistency of the product. The final product is usually subjected to rigorous quality control measures to ensure its suitability for research purposes .
Chemical Reactions Analysis
Types of Reactions
N-acetyl dapsone-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve the use of solvents such as ethanol or tetrahydrofuran.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-acetyl dapsone-d4 can lead to the formation of sulfone derivatives, while reduction can result in the formation of amine derivatives .
Scientific Research Applications
N-acetyl dapsone-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
N-acetyl dapsone-d4 exerts its effects through its stable isotope labeling, which allows for precise tracking and analysis in various studies. The molecular targets and pathways involved depend on the specific application and study being conducted. For example, in pharmacokinetic studies, the compound can be used to track the metabolism and distribution of drugs in the body .
Comparison with Similar Compounds
Similar Compounds
N-acetyl dapsone: The non-deuterated form of N-acetyl dapsone-d4.
Dapsone: The parent compound from which N-acetyl dapsone is derived.
Dapsone hydroxylamine: A metabolite of dapsone with similar properties.
Uniqueness
N-acetyl dapsone-d4 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. This property makes it particularly valuable in research applications where accurate measurement and analysis are crucial .
Properties
Molecular Formula |
C14H14N2O3S |
---|---|
Molecular Weight |
294.36 g/mol |
IUPAC Name |
N-[4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)/i2D,3D,6D,7D |
InChI Key |
WDOCBIHNYYQINH-USSMZTJJSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)[2H] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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